4-Benzyloxy-2,6-dimethylaniline

Description

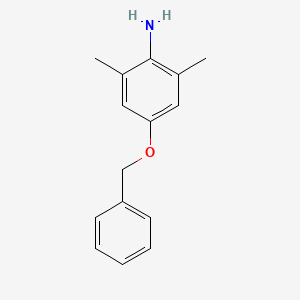

4-Benzyloxy-2,6-dimethylaniline is an aniline derivative featuring a benzene ring substituted with an amino group (-NH₂) at position 1, methyl groups at positions 2 and 6, and a benzyloxy group (-OCH₂C₆H₅) at position 4 (Figure 1). The benzyloxy group imparts steric bulk and electron-donating properties via resonance, influencing the compound’s reactivity and applications in organic synthesis, particularly as a precursor in pharmaceutical intermediates . Its structural uniqueness lies in the combination of electron-donating (methyl, benzyloxy) and activating (amino) groups, making it valuable in cross-coupling reactions and drug design.

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2,6-dimethyl-4-phenylmethoxyaniline |

InChI |

InChI=1S/C15H17NO/c1-11-8-14(9-12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 |

InChI Key |

DUKNOUUATFZXEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-benzyloxy-2,6-dimethylaniline with structurally analogous 2,6-dimethylaniline derivatives substituted at position 3. Key differences in substituent effects, reactivity, and applications are highlighted.

Structural and Electronic Effects

Metabolic and Toxicological Profiles

- This compound : The benzyloxy group likely requires enzymatic cleavage (e.g., via cytochrome P450) for metabolism, contrasting with the hydroxy analog’s direct conjugation .

- 4-Iodo-2,6-dimethylaniline : Iodine’s size may slow metabolic degradation, increasing bioaccumulation risks .

Industrial and Environmental Considerations

- Cost and Sustainability : Bromo and iodo derivatives require heavy metal catalysts (Pd, Cu), raising production costs and environmental concerns. Benzyloxy and tert-butyl analogs avoid these issues but may involve benzylation steps with benzyl halides .

- Storage Stability : Iodo and tert-butyl derivatives demand inert storage conditions due to sensitivity to oxidation, whereas benzyloxy and fluoro analogs are more stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.